molecular formula C30H64Si B8783728 Tridecylsilane

Tridecylsilane

Cat. No.: B8783728
M. Wt: 452.9 g/mol
InChI Key: UBOKAQVLIKXDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tridecylsilane (C₁₃H₂₇SiH₃) is an organosilicon compound featuring a tridecyl (C₁₃) alkyl chain bonded to a silicon atom. Organosilanes with long alkyl chains, such as trimethyl(octadecyloxy)silane (C₂₁H₄₄O₃Si) and triethylsilane (C₆H₁₆Si) , are widely used in materials science, catalysis, and pharmaceuticals due to their hydrophobicity and thermal stability. This article compares this compound with analogous compounds, focusing on molecular structure, reactivity, and applications.

Properties

Molecular Formula

C30H64Si

Molecular Weight

452.9 g/mol

IUPAC Name

tris-decylsilane

InChI

InChI=1S/C30H64Si/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3

InChI Key

UBOKAQVLIKXDOL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[SiH](CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(decylsilane) typically involves the reaction of decylsilane with a silicon halide, such as silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon halide. A common method involves the use of a Grignard reagent, where decylmagnesium bromide reacts with silicon tetrachloride to form tris(decylsilane) and magnesium bromide chloride as a byproduct.

Industrial Production Methods

Industrial production of tris(decylsilane) follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tridecylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silanols and siloxanes.

    Reduction: It can act as a reducing agent in organic synthesis, particularly in radical-mediated reactions.

    Substitution: this compound can participate in substitution reactions, where one or more decyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: this compound is often used in the presence of radical initiators, such as azobisisobutyronitrile (AIBN), under mild conditions.

    Substitution: Reagents such as halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Reduced organic compounds and silane byproducts.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Tridecylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reducing agent in radical-mediated reactions and as a precursor for the synthesis of other organosilicon compounds.

    Biology: this compound derivatives are explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify surface properties.

    Medicine: Research is ongoing to investigate the use of tris(decylsilane) in the development of novel therapeutic agents and diagnostic tools.

    Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tris(decylsilane) involves its ability to donate hydrogen atoms in radical-mediated reactions. This property makes it an effective reducing agent. The silicon atom in tris(decylsilane) can form stable radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences in Alkyl Chain Length and Substituents:

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Property
Tridecylsilane C₁₃H₂₇SiH₃ ~228.5 (estimated) C₁₃ alkyl chain High hydrophobicity, moderate viscosity
Trimethyl(octadecyloxy)silane C₂₁H₄₄O₃Si 372.7 C₁₈ alkyloxy, trimethyl High thermal stability (data from NIST)
Triethylsilane C₆H₁₆Si 116.28 Ethyl groups Flammable liquid, used as reducing agent
(3,3-Difluoroallyl)trimethylsilane C₆H₁₁F₂Si 164.24 Fluoroallyl, trimethyl Reactivity in fluoroorganic synthesis
  • Alkyl Chain Impact : Longer chains (e.g., C₁₃ in this compound vs. C₁₈ in trimethyl(octadecyloxy)silane) enhance hydrophobicity but reduce solubility in polar solvents .
  • Substituent Effects : Electronegative groups (e.g., fluoro in ) increase reactivity toward electrophiles, while ether linkages (e.g., octadecyloxy in ) improve thermal stability.

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